6-(Pyridin-4-yloxy)nicotinic acid
Description
6-(Pyridin-4-yloxy)nicotinic acid is a nicotinic acid derivative with a pyridin-4-yloxy substituent at the 6-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-studied compound with roles in metabolism and as a precursor for coenzymes like NAD/NADP . This substitution pattern is significant, as hydroxylation or functionalization at the 6-position is a common metabolic pathway for nicotinic acid in bacterial systems .
Properties
CAS No. |
2090418-04-3 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
6-pyridin-4-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)8-1-2-10(13-7-8)16-9-3-5-12-6-4-9/h1-7H,(H,14,15) |
InChI Key |
LKMDLHMRHYXVSL-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)O)OC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The 6-position of nicotinic acid serves as a versatile site for derivatization. Below is a detailed comparison of 6-(Pyridin-4-yloxy)nicotinic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Key Structural Analogs
6-(Piperidin-4-yloxy)nicotinic Acid
- Substituent : Piperidin-4-yloxy group.
- Molecular Formula : C₁₁H₁₄N₂O₃.
- Molecular Weight : 222.24 g/mol.
- Key Differences : Replacement of pyridin-4-yloxy with piperidin-4-yloxy enhances solubility due to the saturated piperidine ring, which reduces aromatic stacking interactions .
6-(4-Bromo-3-methylphenoxy)nicotinic Acid
- Substituent: 4-Bromo-3-methylphenoxy group.
- Molecular Formula: C₁₃H₁₀BrNO₃.
- Molecular Weight : 308.13 g/mol.
6-(4-Methylpiperazin-1-yl)nicotinic Acid
- Substituent : 4-Methylpiperazin-1-yl group.
- Molecular Formula : C₁₁H₁₅N₃O₂.
- Molecular Weight : 221.26 g/mol.
- Key Differences : The methylpiperazine group introduces a basic nitrogen, which may enhance receptor binding in medicinal chemistry applications .
4-Hydroxy-6-methyl-nicotinic Acid
Data Table: Comparative Analysis
Research Findings
Metabolic Pathways :
- 6-Substituted nicotinic acids, including 6-hydroxynicotinic acid, are intermediates in bacterial degradation pathways. For example, Bacillus species hydroxylate nicotinic acid at the 6-position, forming 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation .
- The pyridin-4-yloxy group in 6-(Pyridin-4-yloxy)nicotinic acid may resist enzymatic degradation compared to hydroxyl or methyl groups, enhancing metabolic stability .
Biological Activity: Piperidine and piperazine derivatives (e.g., 6-(Piperidin-4-yloxy)nicotinic acid) are explored in drug discovery due to their solubility and ability to interact with biological targets . Brominated analogs like 6-(4-Bromo-3-methylphenoxy)nicotinic acid may act as halogen-bond donors, useful in inhibitor design .
Physicochemical Properties: Lipophilicity increases with bulky substituents (e.g., bromophenoxy groups), while polar groups (e.g., piperazine) improve water solubility . Substitution at the 4-position (e.g., 4-Hydroxy-6-methyl-nicotinic acid) lowers pKa, influencing ionization state and bioavailability .
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